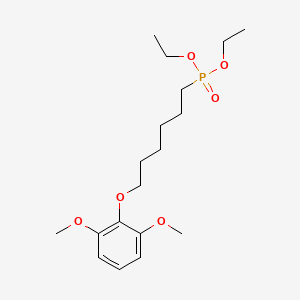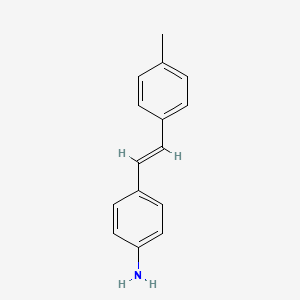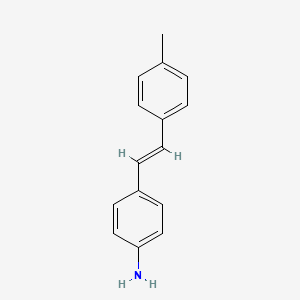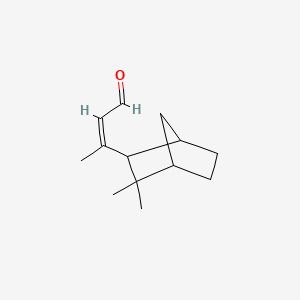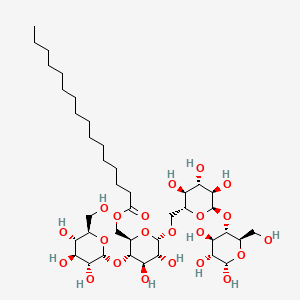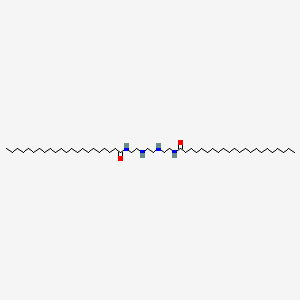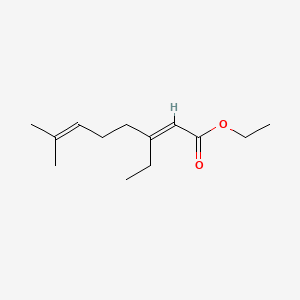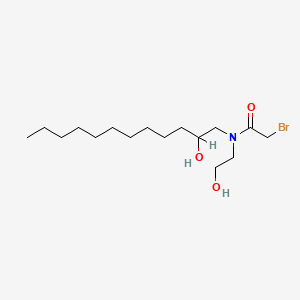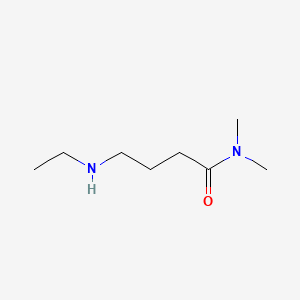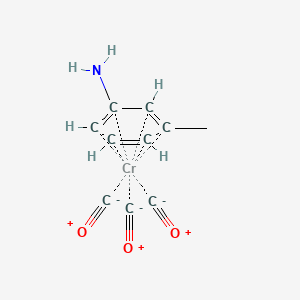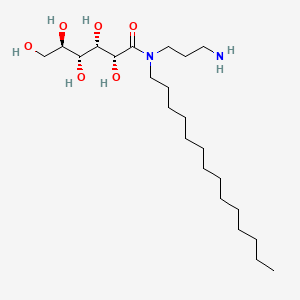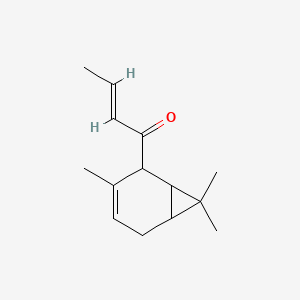
1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)-2-buten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,7,7-Trimethylbicyclo(410)hept-3-en-2-yl)-2-buten-1-one is a chemical compound with the molecular formula C14H20O It is known for its unique bicyclic structure, which includes a bicyclo[410]heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)-2-buten-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[4.1.0]heptane ring system, which can be derived from readily available starting materials such as 2-carene.
Reaction Conditions: The key steps involve cyclization reactions under controlled conditions, often using catalysts and specific temperature settings to ensure the formation of the desired bicyclic structure.
Purification: The final product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)-2-buten-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives, substituted bicyclic compounds
Scientific Research Applications
1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)-2-buten-1-one has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of bicyclic systems and to develop new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in the treatment of certain diseases.
Industry: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of fragrances and flavors.
Mechanism of Action
The mechanism of action of 1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)-2-buten-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-2-one: Shares a similar bicyclic structure but differs in functional groups.
3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2-methanol: Contains a hydroxyl group instead of a butenone moiety.
Uniqueness
1-(3,7,7-Trimethylbicyclo(41
Properties
CAS No. |
84930-10-9 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
(E)-1-(3,7,7-trimethyl-2-bicyclo[4.1.0]hept-3-enyl)but-2-en-1-one |
InChI |
InChI=1S/C14H20O/c1-5-6-11(15)12-9(2)7-8-10-13(12)14(10,3)4/h5-7,10,12-13H,8H2,1-4H3/b6-5+ |
InChI Key |
ABLGZAJOVGRAJX-AATRIKPKSA-N |
Isomeric SMILES |
C/C=C/C(=O)C1C2C(C2(C)C)CC=C1C |
Canonical SMILES |
CC=CC(=O)C1C2C(C2(C)C)CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


